Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
Overview
Description
“Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C15H16O3 . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been documented in the literature . For instance, the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate involved the stepwise construction of the cyclobutane ring from 1,3-dibromopropane . The nitrile intermediate was reduced with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis
The molecular structure of “Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is characterized by a spiro[3.3]heptane core, which is a seven-membered ring with two adjacent quaternary carbon atoms .Scientific Research Applications
Regioselective Cycloaddition : Molchanov and Tran (2013) discuss the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This process results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as mixtures of two diastereoisomers (Molchanov & Tran, 2013).
Synthesis Routes : Meyers et al. (2009) describe two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound and its intermediates are useful for further selective derivation, providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Amino Acid Synthesis : Radchenko, Grygorenko, and Komarov (2010) synthesized two novel amino acids, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Enantioselective Synthesis : O'Dowd et al. (2022) achieved the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction. This process enabled access to both enantiomers with high enantiomeric excess (ee) and facilitated the conversion to ester alcohol, amino acid, and amino alcohol building blocks (O'Dowd et al., 2022).
Bicyclic Synthesis : Mollet, D’hooghe, and Kimpe (2012) demonstrated a method for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology offers an alternative for preparing compounds significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).
properties
IUPAC Name |
benzyl 2-oxospiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBEJJGKUTHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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